molecular formula C21H21N3O3 B2370831 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 850781-73-6

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No. B2370831
CAS RN: 850781-73-6
M. Wt: 363.417
InChI Key: CTXWHHFUNYNFAI-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Properties

A number of studies have synthesized and evaluated quinazolinone derivatives for their antitumor activities. For example, derivatives have been designed and synthesized, showing extensive-spectrum antitumor efficiency across various tumor cell lines, including renal and lung cancer cell lines. Some compounds have demonstrated significant antitumor activity, suggesting their potential as novel therapeutic agents in cancer treatment (Mohamed et al., 2016).

Antiviral Activity

Research into the antiviral properties of quinazolinone derivatives has yielded compounds with weak to good activity against Tobacco mosaic virus (TMV), indicating potential applications in the development of new antiviral agents (Luo et al., 2012).

Anticancer Activity

Several novel quinazolinone derivatives have been evaluated for their anticancer activity, with some showing promising results against human glioblastoma and triple-negative breast cancer cell lines. This highlights the potential of these compounds in developing new treatments for these challenging cancer types (Tumosienė et al., 2020).

Corrosion Inhibition

Quinazolinone derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies have demonstrated excellent corrosion inhibition efficiency, making them suitable for applications in corrosion prevention technologies (Kumar et al., 2020).

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-17-11-5-7-14-6-1-2-8-15(14)17)12-13-24-20(26)16-9-3-4-10-18(16)23-21(24)27/h1-4,6,8-10,17H,5,7,11-13H2,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXWHHFUNYNFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

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